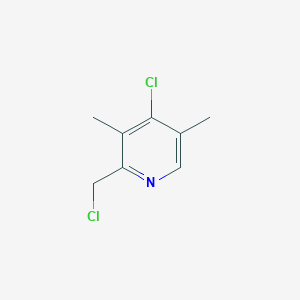

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Description

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIWBDZQCQHMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452102 | |

| Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142885-96-9 | |

| Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: A Key Pharmaceutical Intermediate

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a crucial building block in the pharmaceutical industry. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering an in-depth analysis of the chemical reactions, mechanisms, and experimental protocols involved in its synthesis. By delving into the causality behind experimental choices and providing self-validating protocols, this guide aims to serve as an authoritative resource, grounded in scientific literature and field-proven insights.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, this compound holds significant importance as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related disorders of the stomach.[1] The precise arrangement of its chloro and chloromethyl functionalities on the dimethylpyridine scaffold makes it a versatile synthon for constructing complex heterocyclic systems.

This guide will elucidate a common and effective multi-step synthesis of this compound, commencing with the readily available starting material, 2,3,5-collidine. Each synthetic transformation will be discussed in detail, with a focus on the underlying reaction mechanisms and the rationale for the chosen reagents and conditions.

Overall Synthetic Strategy

The synthesis of this compound from 2,3,5-collidine is a multi-step process that systematically introduces the desired functional groups onto the pyridine ring. The general synthetic route is outlined below:

Caption: Overall synthetic pathway for this compound.

Synthesis of the Starting Material: 2,3,5-Collidine

While 2,3,5-collidine (2,3,5-trimethylpyridine) is commercially available, understanding its synthesis provides a more complete picture of the overall process. One common method involves the reaction of 3,5-lutidine with an aliphatic alcohol in the presence of a hydrogenation catalyst.[2]

Experimental Protocol: Synthesis of 2,3,5-Collidine

| Reagent/Parameter | Quantity/Value |

| 3,5-Lutidine | 321 g |

| Raney Cobalt | 64 g |

| Methanol | 570 g |

| Temperature | 240 °C |

| Pressure | 45-60 kg/cm ² |

| Reaction Time | 7 hours |

| Yield | 86% |

Procedure:

-

A 1-liter autoclave is charged with 321 g of 3,5-lutidine and 64 g of Raney cobalt.

-

The vessel is purged with hydrogen gas.

-

The temperature is raised to 240 °C.

-

Methanol (570 g) is continuously introduced over 7 hours, maintaining an internal pressure of 45-60 kg/cm ².

-

After the reaction, the autoclave is cooled, and the catalyst is removed by filtration.

-

The product is purified by distillation.

Step-by-Step Synthesis of this compound

Step 1: N-Oxidation of 2,3,5-Collidine

The initial step involves the oxidation of the pyridine nitrogen to form 2,3,5-collidine N-oxide. This is a crucial activation step, as the N-oxide group significantly influences the reactivity of the pyridine ring, facilitating subsequent electrophilic substitution and rearrangement reactions. A common and effective oxidizing agent for this transformation is hydrogen peroxide in the presence of an acid, such as acetic acid.

Mechanism: The reaction proceeds via the formation of a peroxyacid in situ, which then transfers an oxygen atom to the nucleophilic nitrogen of the pyridine ring.

Experimental Protocol: N-Oxidation

| Reagent/Parameter | Quantity/Value |

| 2,3,5-Collidine | 246.4 g |

| Glacial Acetic Acid | 2400 ml |

| 30% Hydrogen Peroxide | 420 ml (added in portions) |

| Temperature | 80 °C |

| Reaction Time | Overnight |

| Yield | High |

Procedure:

-

To a solution of 246.4 g of 2,3,5-collidine in 2400 ml of glacial acetic acid, 420 ml of 30% hydrogen peroxide is added dropwise at room temperature.[3]

-

The solution is stirred at 80 °C overnight.[3]

-

After cooling, an additional 420 ml of 30% hydrogen peroxide is added, and the mixture is heated at 80 °C for another 24 hours.[3]

-

The reaction mixture is concentrated in vacuo, made basic with sodium hydroxide, and extracted with methylene chloride.[3]

-

The combined organic phases are dried and evaporated to yield 2,3,5-collidine N-oxide.[3]

Step 2: Nitration of 2,3,5-Collidine N-oxide

The introduction of a nitro group at the 4-position is achieved through electrophilic nitration. The N-oxide group directs the nitration to the 4-position. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Mechanism: The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, acts as the electrophile. The electron-donating N-oxide group activates the 4-position for electrophilic attack.

Experimental Protocol: Nitration

| Reagent/Parameter | Quantity/Value |

| 2,3,5-Collidine N-oxide | 1 mole |

| Concentrated Sulfuric Acid | As solvent |

| 65% Nitric Acid | Stoichiometric excess |

| Temperature | 80-90 °C |

| Reaction Time | 6 hours |

| Yield | ~95% |

Procedure:

-

The crude 2,3,5-collidine N-oxide from the previous step can be directly used.[4]

-

The N-oxide is dissolved in concentrated sulfuric acid.

-

A mixture of 65% nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature.[4]

-

The reaction mixture is heated at 80 °C for 6 hours.[4]

-

The reaction is quenched by pouring it onto ice, followed by neutralization to precipitate the product, 4-nitro-2,3,5-collidine N-oxide.[4]

Step 3: Boekelheide Rearrangement

The Boekelheide rearrangement is a key transformation that introduces a functional group at the 2-methyl position.[5] This reaction involves treating the N-oxide with an acylating agent, typically acetic anhydride, which leads to a [3.3]-sigmatropic rearrangement.

Mechanism: The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride. Subsequent deprotonation of the 2-methyl group by the acetate anion generates a transient species that undergoes a [3.3]-sigmatropic rearrangement to form an O-acetylated intermediate.[6][7]

Caption: Simplified mechanism of the Boekelheide rearrangement.

Experimental Protocol: Boekelheide Rearrangement

| Reagent/Parameter | Quantity/Value |

| 4-Nitro-2,3,5-collidine N-oxide | 1 mole |

| Acetic Anhydride | Excess |

| Temperature | Reflux (~140 °C) |

| Reaction Time | Several hours |

| Yield | Moderate to High |

Procedure:

-

A solution of 4-nitro-2,3,5-collidine N-oxide in acetic anhydride is heated to reflux.

-

The reaction progress is monitored by a suitable technique (e.g., TLC, HPLC).

-

After completion, the excess acetic anhydride is removed under reduced pressure.

-

The resulting 2-acetoxymethyl-4-nitro-3,5-dimethylpyridine N-oxide is used in the next step, often without further purification.

Step 4: Hydrolysis of the Acetoxymethyl Group

The acetoxymethyl group introduced in the previous step is hydrolyzed to a hydroxymethyl group. This is typically achieved by treatment with an acid or base.

Experimental Protocol: Hydrolysis

| Reagent/Parameter | Quantity/Value |

| 2-Acetoxymethyl-4-nitro-3,5-dimethylpyridine N-oxide | 1 mole |

| Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | Sufficient amount for hydrolysis |

| Temperature | Room temperature to gentle heating |

| Reaction Time | Varies |

| Yield | High |

Procedure:

-

The crude product from the Boekelheide rearrangement is dissolved in a suitable solvent.

-

An aqueous solution of acid or base is added, and the mixture is stirred until hydrolysis is complete.

-

The product, 2-hydroxymethyl-4-nitro-3,5-dimethylpyridine N-oxide, is isolated by extraction and solvent evaporation.

Step 5: Conversion of the 4-Nitro Group and N-Oxide Reduction

The 4-nitro group is a versatile handle that can be converted to a chloro group. A common method for this transformation is reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃). This step may also result in the reduction of the N-oxide. Alternatively, the nitro group can be reduced to an amino group, which can then be converted to a chloro group via a Sandmeyer-type reaction. A more direct approach involves the conversion of the 4-nitro group to a 4-hydroxy group, followed by chlorination.

Step 6: Dichlorination

The final step involves the simultaneous chlorination of the 4-hydroxy group and the 2-hydroxymethyl group to yield the target molecule, this compound. A robust chlorinating agent for this dual transformation is phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or triethylamine.[3][8] Thionyl chloride (SOCl₂) is also a common reagent for the chlorination of the hydroxymethyl group.[9]

Mechanism: For the chlorination of the 4-hydroxy group with POCl₃, the reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[10] The chlorination of the 2-hydroxymethyl group with POCl₃ or SOCl₂ involves the formation of a chlorophosphite or chlorosulfite ester, respectively, followed by nucleophilic attack by chloride.

Experimental Protocol: Dichlorination

| Reagent/Parameter | Quantity/Value |

| 4-Hydroxy-2-hydroxymethyl-3,5-dimethylpyridine | 1 mole |

| Phosphorus Oxychloride (POCl₃) | Excess |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Yield | Good |

Procedure:

-

A mixture of 4-hydroxy-2-hydroxymethyl-3,5-dimethylpyridine and an excess of phosphorus oxychloride is heated to reflux.

-

The reaction is monitored until the starting material is consumed.

-

The reaction mixture is carefully quenched by pouring it onto ice.

-

The pH is adjusted to basic with a suitable base (e.g., NaOH, Na₂CO₃).

-

The product is extracted with an organic solvent (e.g., methylene chloride, ethyl acetate).

-

The organic layer is dried, and the solvent is removed to yield this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hydrogen Peroxide: A strong oxidizer. Avoid contact with skin and eyes.

-

Nitric Acid and Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Acetic Anhydride: Corrosive and a lachrymator.

-

Phosphorus Oxychloride and Thionyl Chloride: Highly corrosive and react violently with water. Handle with extreme caution.

-

Chlorinated Solvents: Many are suspected carcinogens. Minimize exposure.

Conclusion

The synthesis of this compound is a well-established yet intricate process that requires careful control of reaction conditions and handling of hazardous reagents. This guide has provided a detailed, step-by-step methodology, grounded in established chemical principles and supported by literature references. By understanding the rationale behind each synthetic transformation, researchers and drug development professionals can confidently and safely produce this vital pharmaceutical intermediate.

References

- den Hertog, H. J., & Overhoff, J. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.

- Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Journal of Chemical Research, 2006(1), 53-54.

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).

- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.

- Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC, 2013(i), 154-174.

- US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine. (n.d.). Google Patents.

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.). Google Patents.

-

Synthesis of 2,3,5-trimethylpyridine 1-oxide. (n.d.). PrepChem.com. Retrieved from [Link]

- WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides. (n.d.). Google Patents.

-

Boekelheide reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Rzepa, H. S. (2013, June 26). Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. Retrieved from [Link]

- den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.

- POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society.

- Li, W. S., et al. (2025). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Journal of Flow Chemistry.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Kurzawa, T., et al. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry – A European Journal, 29(26), e202204015.

- 4-Nitro and 4-chloro pyridine-N-oxide complexes of lanthanide perchlorates. (1979). Proceedings of the Indian Academy of Sciences - Section A, 88(6), 413-420.

-

Synthesis of 4-nitro-2,3,5-trimethylpyridine-N-oxide. (n.d.). ResearchGate. Retrieved from [Link]

- 3-Chloro-4-nitropyridine N-oxide as a Precursor for Substituted Pyridines. (n.d.). Benchchem.

- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.

-

This compound. (n.d.). Veeprho. Retrieved from [Link]

-

Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride... (n.d.). ResearchGate. Retrieved from [Link]

-

A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. (n.d.). Patsnap. Retrieved from [Link]

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (n.d.). ResearchGate. Retrieved from [Link]

- POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661.

- US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (n.d.). Google Patents.

Sources

- 1. veeprho.com [veeprho.com]

- 2. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]

- 4. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 6. idc-online.com [idc-online.com]

- 7. Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]

- 9. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties, spectroscopic profile, reactivity, and applications of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. As a pivotal heterocyclic building block, this compound is of significant interest to researchers and professionals in medicinal chemistry and drug development. Its unique structural features, particularly the two reactive chlorine-containing moieties, render it a versatile intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). This document consolidates essential data on its chemical identity, outlines its role in the synthesis of proton pump inhibitors (PPIs) and Hsp90 inhibitors, and provides practical guidance on its handling, synthesis, and characterization.

Introduction: A Key Intermediate in Modern Drug Synthesis

This compound is a substituted pyridine derivative whose importance is intrinsically linked to its role as a precursor in pharmaceutical manufacturing.[1] The pyridine scaffold is a ubiquitous feature in many approved drugs, and the specific functionalization of this compound—a reactive chloromethyl group at the 2-position and a chloro-substituent at the 4-position—provides two distinct points for chemical modification.

Its most prominent application is as a crucial intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] Furthermore, its utility extends to cutting-edge therapeutic areas, including the development of 2-amino-6-halopurine based Hsp90 inhibitors, which have shown potential as antitumor agents.[1][4] Understanding the fundamental physicochemical properties of this intermediate is therefore paramount for optimizing reaction conditions, ensuring purity, and developing robust synthetic routes in a drug discovery and development setting.

Chemical Identity and Core Structure

A precise understanding of the molecule's identity is the foundation for all further study.

-

IUPAC Name: this compound[5]

-

InChIKey: BAIWBDZQCQHMJV-UHFFFAOYSA-N[5]

-

Synonyms: Pyridine, 4-chloro-2-(chloromethyl)-3,5-dimethyl-; Esomeprazole Impurity 100[5]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. The data below has been compiled from various chemical databases and supplier specifications. Note that some experimental data, such as melting point, is more commonly reported for the more stable hydrochloride salt.

| Property | Value / Description | Source(s) |

| Molecular Weight | 190.07 g/mol | [1][5][6] |

| Monoisotopic Mass | 189.0112047 Da | [5] |

| Appearance | Typically a white to off-white solid or crystalline powder (data often refers to the HCl salt). | [3][8] |

| Melting Point | Not readily available for the free base. The hydrochloride salt melts at ~128-131 °C. | [3][8][9] |

| Solubility | The hydrochloride salt is reported as soluble in water, slightly soluble in chloroform, and sparingly soluble in methanol. | [8][10][11] |

| XLogP3 (Predicted) | 2.6 | [5][12] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques provide a detailed fingerprint of the molecule. Commercial suppliers typically provide a full Certificate of Analysis including these spectra.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Expected Molecular Ion: For the free base, the mass spectrum should exhibit a molecular ion peak cluster corresponding to the molecular formula C₈H₉Cl₂N.

-

Isotopic Pattern: A key feature will be the isotopic pattern created by the two chlorine atoms. The ratio of peaks for [M], [M+2], and [M+4] will be approximately 9:6:1, which is characteristic of a dichloro-substituted compound.

-

Predicted m/z: The predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is 190.01848.[12]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is the definitive method for structural elucidation in solution. The expected spectrum in a solvent like CDCl₃ would show:

-

Aromatic Proton: A singlet corresponding to the single proton on the pyridine ring.

-

Chloromethyl Protons: A singlet for the -CH₂Cl group, typically downfield due to the electron-withdrawing effect of the chlorine atom.

-

Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups attached to the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational bands to expect include:

-

C-H stretching: From the methyl and aromatic C-H bonds.

-

C=C and C=N stretching: Characteristic absorptions from the pyridine ring.

-

C-Cl stretching: Absorptions in the fingerprint region corresponding to the two C-Cl bonds.

Caption: Workflow for the synthesis and analytical characterization.

Reactivity, Stability, and Synthetic Utility

The synthetic value of this compound stems from its dual reactive sites.[1]

-

Chloromethyl Group (-CH₂Cl): This is the more reactive site. The chlorine atom is benzylic-like, making it an excellent leaving group. This position is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of various nucleophiles (e.g., thiols, amines, alcohols). This reactivity is the cornerstone of its use in synthesizing omeprazole, where it reacts with a benzimidazole thiol.

-

4-Chloro Group: The chlorine atom directly attached to the aromatic pyridine ring is significantly less reactive towards standard nucleophilic substitution but can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions.

Stability and Storage: The compound's reactivity necessitates careful storage. It should be stored in a cool (2-8°C), dry, and well-sealed container under an inert atmosphere to prevent degradation from moisture or heat.[1][7]

Caption: Key reactive sites and corresponding synthetic pathways.

Core Applications in Drug Discovery

This intermediate is a validated building block for several classes of therapeutic agents.

-

Proton Pump Inhibitors (PPIs): Its primary application is in the multi-step synthesis of omeprazole and its enantiomer, esomeprazole.[1] The chloromethyl group serves as an electrophilic handle to alkylate the sulfur atom of a mercaptobenzimidazole core, forming the key thioether linkage.

-

Hsp90 Inhibitors: The compound has been used as a reactant in the synthesis of 2-amino-6-halopurine derivatives that act as inhibitors of Heat Shock Protein 90 (Hsp90).[1][4] Hsp90 is a chaperone protein that is a key target in cancer therapy due to its role in stabilizing numerous oncoproteins.

Sources

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. cionpharma.com [cionpharma.com]

- 4. This compound [cymitquimica.com]

- 5. This compound | C8H9Cl2N | CID 11019637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. 142885-96-9|this compound|BLD Pharm [bldpharm.com]

- 8. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS#: 86604-75-3 [m.chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 86604-75-3 CAS MSDS (2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. PubChemLite - this compound hydrochloride (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a critical chemical intermediate in pharmaceutical manufacturing. The "mechanism of action" of this compound is defined not by a pharmacological effect, but by its specific chemical reactivity that is fundamental to the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) like omeprazole. We will dissect the molecule's structural attributes, delineate its core reactivity in nucleophilic substitution reactions, and present detailed synthetic pathways and protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this pivotal building block.

Introduction: A Keystone Intermediate in Pharmaceutical Synthesis

This compound (CAS No: 142885-96-9) is a substituted pyridine derivative whose significance lies in its role as a versatile electrophilic building block.[1][2] While not pharmacologically active itself, its precisely arranged functional groups—a reactive chloromethyl group at the 2-position and a chloro group at the 4-position—make it an essential precursor in the construction of complex heterocyclic molecules. Its primary and most well-documented application is in the industrial synthesis of omeprazole and related anti-ulcer drugs, where it serves to introduce the substituted pyridine moiety of the final API.[3][4][5] Understanding its mechanism of action is therefore an exercise in understanding its synthetic utility and reaction kinetics.

Molecular Structure and Chemical Reactivity

The reactivity of this compound is dictated by its electronic and steric properties.

-

The Pyridine Ring: As a heteroaromatic amine, the pyridine ring is electron-deficient. This inherent electron-withdrawing nature is crucial for activating the attached functional groups.

-

The 2-(Chloromethyl) Group: This is the primary site of reactivity. The carbon atom of the chloromethyl group (-CH₂Cl) is attached to an electronegative chlorine atom and the electron-deficient pyridine ring, rendering it highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating a facile S_N2 (bimolecular nucleophilic substitution) reaction.

-

The 4-Chloro Group: This group also serves as a site for nucleophilic aromatic substitution (S_NAr). In the synthesis of many PPIs, this chlorine is replaced by a methoxy group in a preceding or subsequent step to yield the final required structure.[6][7][8]

-

The 3,5-Dimethyl Groups: These methyl groups provide steric hindrance that can influence reaction pathways and also modulate the electronic properties of the pyridine ring.

The logical relationship between the molecule's structure and its function as a synthetic intermediate is visualized below.

Caption: Structure-Reactivity Relationship of the Pyridine Intermediate.

Core Mechanism: Nucleophilic Substitution in PPI Synthesis

The principal "mechanism of action" for this intermediate is its participation in a nucleophilic substitution reaction with a thiol-containing benzimidazole derivative. In the context of omeprazole synthesis, this key partner is 5-methoxy-2-mercaptobenzimidazole.

The reaction proceeds via a classic S_N2 mechanism:

-

Nucleophilic Attack: The sulfur atom of the deprotonated 5-methoxy-2-mercaptobenzimidazole acts as a potent nucleophile.

-

Transition State: It attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. This forms a five-coordinate transition state.

-

Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of a new carbon-sulfur (thioether) bond.

This condensation reaction couples the two heterocyclic rings, forming the core backbone of the future omeprazole molecule.

Caption: S_N2 mechanism for coupling the pyridine and benzimidazole moieties.

Synthetic Pathways and Experimental Protocols

While this compound can be used directly, a more common industrial pathway involves its precursor, 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine, or the subsequent intermediate, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.[6][9] The chlorination of the hydroxymethyl group is a critical step to activate the molecule for nucleophilic attack.

General Synthetic Workflow

The overall process often starts from simpler pyridines and involves several key transformations to build the required intermediate before the final coupling reaction.

Caption: General synthetic workflow from pyridine precursors to Omeprazole.

Experimental Protocol 1: Chlorination of 4-chloro-2-hydroxymethyl-3,5-dimethylpyridine

This protocol describes the activation of the hydroxymethyl group to the highly reactive chloromethyl group. This procedure is adapted from established patent literature.[3]

Objective: To synthesize this compound hydrochloride.

Materials:

-

4-chloro-2-hydroxymethyl-3,5-dimethylpyridine (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

-

To a stirred suspension of 4-chloro-2-hydroxymethyl-3,5-dimethylpyridine in dichloromethane at room temperature, add a catalytic amount of dimethylformamide.

-

Slowly add thionyl chloride to the suspension over a period of 10-15 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess solvent and thionyl chloride.

-

The resulting residue, which is the hydrochloride salt of the title compound, can be triturated with a non-polar solvent like hexane or ether, filtered, and dried to yield the product as a solid.

Self-Validation: The successful conversion is confirmed by the disappearance of the hydroxyl peak in the IR spectrum and the appropriate mass observed in MS analysis. ¹H-NMR will show a characteristic downfield shift of the methylene (-CH₂-) protons.

Experimental Protocol 2: Synthesis of the Thioether Precursor

This protocol details the core nucleophilic substitution reaction using the more common 4-methoxy analogue.[8]

Objective: To synthesize 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole.

Materials:

-

2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq)

-

5-methoxy-2-mercaptobenzimidazole (1.1 eq)

-

Sodium hydroxide (NaOH) (2.2 eq)

-

Ethanol and Water (solvents)

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide in a mixture of ethanol and water and heat to 70-90°C.

-

Add the 5-methoxy-2-mercaptobenzimidazole to the basic solution and stir until fully dissolved, forming the sodium thiolate salt.

-

Cool the mixture to below 10°C.

-

In a separate vessel, dissolve the 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Slowly add the aqueous solution of the pyridine intermediate to the cooled thiolate solution, maintaining the temperature below 30°C.

-

Allow the reaction to stir for 4 hours. Monitor for completion via HPLC.

-

Upon completion, add a significant volume of water to precipitate the product. Stir for several hours to ensure complete precipitation.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield the desired thioether product.

Self-Validation: The product can be characterized by melting point, ¹H-NMR, and mass spectrometry, which will confirm the formation of the C-S bond and the combined mass of the two heterocyclic precursors.

Data Summary

The following tables summarize key chemical data for the title compound and typical reaction parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 142885-96-9 | [1][2] |

| Molecular Formula | C₈H₉Cl₂N | [1][2] |

| Molecular Weight | 190.07 g/mol | [1] |

| Appearance | Solid (form may vary) | [10] |

| SMILES | CC1=CN=C(C(=C1Cl)C)CCl | [1] |

| InChIKey | BAIWBDZQCQHMJV-UHFFFAOYSA-N |[1] |

Table 2: Representative Reaction Data for Omeprazole Intermediate Synthesis

| Reaction Step | Key Reagents | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Hydroxymethyl Chlorination | SOCl₂, DMF (cat.) | Dichloromethane | >95% | [3] |

| Thioether Condensation | NaOH, Ethanol/Water | Ethanol/Water | ~96% | [8] |

| Thioether Oxidation | m-CPBA or H₂O₂ | Dichloromethane | Variable |[7][8] |

Conclusion

The mechanism of action of this compound is fundamentally one of chemical reactivity, not pharmacology. Its utility as a key intermediate is derived from the electrophilic nature of its 2-(chloromethyl) group, which readily undergoes S_N2 reactions with nucleophiles. This specific reactivity allows for the efficient and targeted construction of the thioether linkage that forms the backbone of omeprazole and other vital proton pump inhibitors. The protocols and pathways detailed herein demonstrate the controlled and validated application of this mechanism in modern pharmaceutical synthesis, underscoring the compound's critical role in the production of essential medicines.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing.

- Google Patents. EP0484265A1 - A process for the preparation of omeprazol.

- European Patent Office. EP 0899268 A2 - Process for the preparation of omeprazole and intermediate compounds.

- SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- ChemicalBook. Omeprazole synthesis.

- ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.

-

PubChem. This compound. Available from: [Link]

- SynThink Research Chemicals. This compound.

- CymitQuimica. This compound.

- Google Patents. CN111303018A - Synthetic method of omeprazole intermediate.

Sources

- 1. This compound | C8H9Cl2N | CID 11019637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. scispace.com [scispace.com]

- 8. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. This compound [cymitquimica.com]

A Comprehensive Technical Guide to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a pyridine core functionalized with two reactive chlorine atoms at distinct positions, this intermediate possesses a unique reactivity profile that has been extensively leveraged in the synthesis of high-value active pharmaceutical ingredients (APIs). Its primary significance lies in its role as a key precursor to a class of blockbuster drugs known as proton pump inhibitors (PPIs), including omeprazole. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, chemical reactivity, and principal applications of this compound. We will explore the causality behind synthetic strategies, detail robust experimental protocols, and illuminate its application in the development of transformative medicines, offering field-proven insights for professionals in drug discovery and development.

Physicochemical Properties and Spectroscopic Characterization

Accurate identification and quality assessment are paramount in pharmaceutical synthesis. This compound is a solid at room temperature, and its identity is unequivocally confirmed through a combination of physical and spectroscopic methods.[1][2][3]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 142885-96-9 | [1] |

| Molecular Formula | C₈H₉Cl₂N | [1][2][3] |

| Molecular Weight | 190.07 g/mol | [1][2][3] |

| Appearance | White to Off-White Powder/Solid | [4] |

| Melting Point | 128-131 °C (as hydrochloride salt) | [4] |

| Solubility | Soluble in water (as hydrochloride salt) | [4] |

Spectroscopic Data: Commercial suppliers of this compound typically provide a full suite of analytical data to confirm its structure and purity, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the arrangement of protons on the pyridine ring and methyl groups.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dichloro-compound.[1]

-

High-Performance Liquid Chromatography (HPLC): To determine purity.[1]

-

Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.[1]

Synthesis of this compound Hydrochloride

The industrial synthesis of this key intermediate often starts from more readily available pyridine derivatives. A common and efficient laboratory-scale approach involves the chlorination of the corresponding hydroxymethyl precursor, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine, using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5] The use of thionyl chloride is particularly widespread due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Synthetic Workflow Diagram

Caption: General synthetic pathway to the target intermediate.

Detailed Experimental Protocol: Chlorination with Thionyl Chloride

This protocol describes a robust method for converting the precursor alcohol to the desired dichloro-pyridine hydrochloride.[6][7]

Materials:

-

2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether or Hexane

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser

-

Magnetic stirrer and ice bath

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere (Argon), dissolve 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane.

-

Expert Insight: The use of an inert atmosphere and anhydrous solvent is critical to prevent the decomposition of the highly reactive thionyl chloride by atmospheric moisture.

-

-

Cooling: Cool the solution to 0 °C using an ice bath. Stirring is maintained throughout the reaction.

-

Causality: The chlorination reaction is exothermic. Initial cooling controls the reaction rate, preventing potential side reactions and ensuring selectivity.

-

-

Reagent Addition: Add a solution of thionyl chloride (approx. 1.05-1.1 eq) dissolved in dichloromethane dropwise to the cooled solution via a dropping funnel over 30 minutes.[7]

-

Expert Insight: Slow, dropwise addition is crucial to manage the exotherm and the evolution of HCl and SO₂ gas. A slight excess of thionyl chloride ensures the complete conversion of the starting alcohol.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[6][7]

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

Add a non-polar solvent such as diethyl ether or hexane to the residue. This will cause the hydrochloride salt of the product to precipitate as a solid.[7]

-

Self-Validation: The insolubility of the polar hydrochloride salt in a non-polar solvent is the basis for this efficient isolation step, separating it from non-polar impurities.

-

-

Purification: Filter the precipitated solid, wash with a small amount of cold diethyl ether or hexane to remove residual impurities, and dry under vacuum. This typically yields the product with high purity (often >98%).[8]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents.

-

2-(Chloromethyl) Group: This benzylic-like chloride is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The carbon is activated by the adjacent electron-withdrawing pyridine ring, making it an excellent electrophilic site for a wide range of nucleophiles.

-

4-Chloro Group: This vinylic-like chloride, directly attached to the aromatic pyridine ring, is significantly less reactive towards nucleophilic substitution due to the high energy required to break the C(sp²)-Cl bond.

This reactivity difference allows for selective functionalization at the chloromethyl position, which is the cornerstone of its application in drug synthesis.

Reaction Mechanism: Sₙ2 Substitution

Caption: The Sₙ2 mechanism at the chloromethyl position.

Applications in Drug Development

The primary and most commercially significant application of this intermediate is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that treat acid-related gastrointestinal disorders.

Case Study: Synthesis of Omeprazole

Omeprazole (brand name Prilosec) was the first-in-class PPI and remains a widely used medication.[9] Its synthesis involves the crucial coupling of the pyridine building block with a benzimidazole thiol derivative.[10][11]

-

The Core Reaction: this compound hydrochloride is reacted with 5-methoxy-2-mercapto-1H-benzimidazole.

-

Mechanism: The sulfur atom of the mercaptobenzimidazole acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This forms a thioether linkage.

-

Final Step: The resulting thioether intermediate is then oxidized (e.g., using m-CPBA) to form the final sulfoxide structure of omeprazole.[10]

Workflow for Omeprazole Synthesis

Caption: Final coupling and oxidation steps in Omeprazole synthesis.

Other Applications: Hsp90 Inhibitors

Beyond PPIs, this versatile pyridine derivative serves as a reactant in the preparation of other biologically active molecules. Notably, it has been used in the synthesis of 2-amino-6-halopurine inhibitors of Heat Shock Protein 90 (Hsp90).[3][12] Hsp90 is a chaperone protein that is often overexpressed in cancer cells, making it an attractive target for antitumor therapies.[12] The use of this building block in such syntheses highlights its broader utility in constructing complex molecular scaffolds for drug discovery.[3]

Safety and Handling

As a reactive chemical intermediate, this compound and its hydrochloride salt must be handled with appropriate care.

-

Hazards: It is classified as an irritant and may cause skin and eye irritation. It can be harmful if swallowed.[12] In its hydrochloride form, it can cause severe skin burns and eye damage.[13]

-

Handling: Should be handled by qualified personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C) to ensure its stability.[12]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in pharmaceutical science. Its value is defined by its specific and differential reactivity, which allows for its precise incorporation into complex molecular architectures. Its indispensable role in the multi-billion dollar proton pump inhibitor market is a testament to its significance. The synthetic protocols for its preparation are well-established, robust, and scalable. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of this key intermediate is essential for the efficient and safe production of life-changing medicines.

References

-

Mol-Instincts. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11019637, this compound. [Link]

-

SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

-

PubChemLite. This compound hydrochloride (C8H9Cl2N). [Link]

- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Semantic Scholar. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. [Link]

-

Veeprho. This compound | CAS 142885-96-9. [Link]

-

Autechre. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? [Link]

-

ResearchGate. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54683074, 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. This compound | C8H9Cl2N | CID 11019637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. cionpharma.com [cionpharma.com]

- 5. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Research Applications of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: A Strategic Synthetic Intermediate

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a molecule is often defined by its structural features and reactive potential. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a substituted pyridine derivative, stands out as a pivotal intermediate with significant utility in the development of complex pharmaceutical agents.[1] With a molecular formula of C₈H₉Cl₂N and a molecular weight of 190.07 g/mol , its structure is deceptively simple, yet it harbors two distinct and chemoselectively addressable reactive sites: a highly reactive benzylic-type chloride in the chloromethyl group at the 2-position and a more stable chloro-substituent on the pyridine ring at the 4-position.[1][2] This dual reactivity makes it an invaluable building block for constructing targeted chemical libraries and optimizing lead compounds in drug discovery.[1] This guide provides an in-depth exploration of its primary applications, focusing on the synthesis of proton pump inhibitors and its emerging role in anticancer drug development, complete with mechanistic insights and detailed experimental workflows.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 142885-96-9[3] |

| Molecular Formula | C₈H₉Cl₂N[2][4] |

| Molecular Weight | 190.07 g/mol [2][4] |

| Primary Application | Intermediate for Proton Pump Inhibitors (e.g., Omeprazole)[1][5] |

| Key Reactive Sites | 2-(chloromethyl) group, 4-chloro group[1] |

Part 1: The Cornerstone Application in Proton Pump Inhibitor (PPI) Synthesis

The most prominent and well-documented application of this compound is its role as a key precursor in the industrial synthesis of proton pump inhibitors (PPIs).[1] PPIs, such as Omeprazole and Esomeprazole, are among the most widely prescribed drugs for treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[1][5] They function by irreversibly inhibiting the H⁺/K⁺-ATPase (the proton pump) in gastric parietal cells.[6]

Expertise & Rationale: Why This Building Block is Critical

The molecular architecture of most benzimidazole-based PPIs consists of a substituted pyridine ring linked to a benzimidazole core via a methylsulfinyl bridge.[6] this compound provides the entire substituted pyridine portion of the final drug. The causality behind its selection is twofold:

-

Structural Incorporation : The 3,5-dimethylpyridine core is a fundamental part of the PPI pharmacophore, and the substituents on the pyridine ring, such as the chloro group (or methoxy group in precursors), are crucial for modulating the pKa of the pyridine nitrogen.[6] This modulation is key to the drug's mechanism of action, which involves accumulation in the acidic environment of parietal cells.[6]

-

Reactive Handle : The 2-(chloromethyl) group serves as an electrophilic handle, perfectly primed for nucleophilic attack by the thiol group of the corresponding benzimidazole intermediate. This specific reaction forms the critical thioether linkage that, upon oxidation, becomes the sulfinyl bridge of the active pharmaceutical ingredient (API).[5]

Synthetic Workflow: From Pyridine Intermediate to PPI Core

The synthesis of Omeprazole from this compound (or its 4-methoxy analogue) is a classic example of convergent synthesis. The key steps involve the coupling of the pyridine and benzimidazole moieties, followed by a controlled oxidation.

Trustworthiness: A Self-Validating Protocol for Thioether Formation

The following protocol outlines the crucial coupling step. Its reliability stems from the highly predictable nature of the Sₙ2 reaction between the activated chloromethyl group and the thiolate nucleophile.

Protocol: Synthesis of the Omeprazole Sulfide Intermediate

-

Preparation of Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 5-methoxy-2-mercapto-1H-benzimidazole in a suitable solvent such as methanol or ethanol.

-

Deprotonation: Add 1.1 equivalents of a base, such as sodium hydroxide or sodium methoxide, to the solution and stir at room temperature for 20-30 minutes. This deprotonates the thiol group, generating the more potent thiolate nucleophile. The success of this step is evident by the dissolution of the starting materials.

-

Electrophile Addition: Dissolve 1.05 equivalents of this compound hydrochloride in the same solvent and add it dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then partitioned between water and a water-immiscible organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude sulfide intermediate.

-

Purification: The crude product is often purified by recrystallization or column chromatography to yield the pure thioether, ready for the subsequent oxidation step.[5]

Part 2: An Emerging Role in Anticancer Drug Discovery

Beyond its established role in PPI synthesis, this compound is gaining traction as a valuable reactant in the development of novel therapeutics for oncology. Specifically, it has been utilized in the preparation of inhibitors targeting Heat shock protein 90 (Hsp90).[1][4]

Expertise & Rationale: Targeting Hsp90 in Cancer

Hsp90 is a molecular chaperone protein that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. Inhibiting Hsp90 leads to the degradation of these oncoproteins, making it an attractive strategy for cancer treatment.

The use of this compound in this context allows for the introduction of a substituted pyridine moiety into a larger scaffold, such as a 2-amino-6-halopurine.[4] This is significant because the pyridine ring can form key hydrogen bonds or other interactions within the ATP-binding pocket of Hsp90, enhancing the potency and selectivity of the inhibitor. The chloromethyl group, once again, acts as the reactive linker to covalently attach this beneficial fragment to the core inhibitor structure.

Synthetic Workflow: Building Hsp90 Inhibitors

The synthesis involves an N-alkylation reaction where the chloromethyl group of the pyridine derivative reacts with a nucleophilic nitrogen atom on the purine scaffold.

Sources

An In-Depth Technical Guide to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: A Cornerstone Building Block in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive examination of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a pivotal heterocyclic building block in contemporary organic and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and core reactivity, with a specialized focus on its indispensable role as a key intermediate in the industrial-scale manufacturing of proton pump inhibitors (PPIs) such as Omeprazole. This document is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and field-proven insights, explaining the causality behind experimental choices and providing detailed, actionable protocols for its application.

Introduction: Identifying a Critical Synthetic Intermediate

This compound (CAS No: 142885-96-9) is a di-chlorinated pyridine derivative whose structural architecture makes it a highly valuable and reactive intermediate.[1][2] Its significance is most profoundly demonstrated in the synthesis of several blockbuster drugs, primarily the 2-[[(2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoles, a class of compounds that effectively treats gastric acid-related diseases.[3] The molecule features two distinct reactive sites: a highly susceptible chloromethyl group at the 2-position and a less reactive chloro-substituent at the 4-position. This differential reactivity is the key to its utility, allowing for sequential, regioselective functionalization, a cornerstone of modern synthetic strategy. This guide will explore the synthesis and application of this building block, providing a clear pathway from fundamental principles to practical application in complex molecule synthesis.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below. This data is critical for reaction setup, solvent selection, and purification procedures.

| Property | Value | Source |

| CAS Number | 142885-96-9 | [1][4] |

| Molecular Formula | C₈H₉Cl₂N | [1][2] |

| Molecular Weight | 190.07 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Neat / Solid | [2] |

| SMILES | CC1=CN=C(C(=C1Cl)C)CCl | [1][5] |

| InChIKey | BAIWBDZQCQHMJV-UHFFFAOYSA-N | [1][2] |

Characterization data, typically provided with a Certificate of Analysis (CoA), includes Proton NMR (¹H-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.[4][5]

Synthesis of the Core Building Block

The preparation of this compound is a critical process that dictates its purity and suitability for GMP (Good Manufacturing Practice) synthesis of active pharmaceutical ingredients (APIs). One established synthetic strategy begins with 3,5-dimethyl-2-hydroxymethyl-4-pyridone.[6]

Caption: Synthesis of the title compound via chlorination.

Protocol: Synthesis via Phosphorus Oxychloride

This protocol is based on established methods for converting 4-pyridones to 4-chloropyridines while simultaneously chlorinating the hydroxymethyl group.[6]

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

-

Reaction Setup: To a stirred solution of 3,5-dimethyl-2-hydroxymethyl-4-pyridone (1 equivalent) in a suitable high-boiling inert solvent (e.g., toluene), add phosphorus oxychloride (POCl₃, ~3-5 equivalents) portion-wise at room temperature.

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 1-2 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the mixture onto crushed ice. Caution: This is a highly exothermic reaction and generates HCl gas; it must be performed in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium carbonate or concentrated NaOH solution) until the pH is ~8-9, keeping the temperature low with an ice bath. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography or recrystallization to yield the pure product.

Causality Insight: The use of phosphorus oxychloride serves a dual purpose: it is a powerful chlorinating agent that converts both the pyridone and the primary alcohol functionalities to their corresponding chlorides. The reflux condition provides the necessary activation energy for these transformations.

Core Reactivity and Application in Proton Pump Inhibitor (PPI) Synthesis

The primary utility of this compound lies in its role as a precursor to the pyridine moiety of several major PPIs.[3][7][8] The general synthetic pathway involves the coupling of a substituted pyridine intermediate with a substituted 2-mercaptobenzimidazole, followed by an oxidation step.

Caption: General workflow for the synthesis of PPIs.

The chloromethyl group at the 2-position is a classic benzylic-type halide, making it highly reactive towards nucleophiles in an Sₙ2 reaction. The sulfur atom of a 2-mercaptobenzimidazole derivative acts as the nucleophile, displacing the chloride to form a stable thioether linkage.[9][10]

Case Study: Synthesis of Omeprazole

While the title compound can be used, the industrial synthesis of Omeprazole more commonly utilizes its 4-methoxy analogue, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.[8][11][12] The 4-chloro group of our title compound can be converted to the required 4-methoxy group via nucleophilic aromatic substitution with sodium methoxide, although this adds a step. The direct condensation is detailed below.

Protocol: Synthesis of Omeprazole Sulfide Intermediate [10][11]

-

Preparation of Thiolate: In a reaction vessel, dissolve 2-mercapto-5-methoxybenzimidazole (1 equivalent) in a suitable solvent system like ethanol and water. Add a base, such as sodium hydroxide (NaOH, ~1.1 equivalents), and stir until the benzimidazole is fully dissolved, forming the sodium thiolate salt.

-

Condensation Reaction: Cool the thiolate solution to approximately 10 °C. Separately, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 equivalents) in water.

-

Addition: Add the pyridine solution dropwise to the cooled thiolate solution, maintaining the temperature below 30 °C.

-

Reaction: Stir the mixture for 4-6 hours at ambient temperature. The formation of the sulfide intermediate will typically result in its precipitation from the solution.

-

Isolation: Cool the reaction mixture, filter the precipitated solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the sulfide intermediate, 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole.

Causality Insight: The reaction is performed under basic conditions to deprotonate the thiol, generating the more potent thiolate nucleophile required for the Sₙ2 displacement of the chloromethyl group. The hydrochloride salt of the pyridine reactant is used for stability and ease of handling.[8]

Final Step: Oxidation to Omeprazole

The sulfide intermediate is then oxidized to the active sulfoxide (Omeprazole). This is a critical step where over-oxidation to the sulfone impurity must be carefully controlled.[13][14]

-

Dissolution: Dissolve the sulfide intermediate in a suitable solvent, such as dichloromethane or ethyl acetate.

-

Oxidation: Cool the solution and add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), dropwise.

-

Work-up and Isolation: Upon completion, the reaction is quenched, washed, and the solvent is removed. The crude Omeprazole is then purified by crystallization to yield the final API.

Application in Lansoprazole and Pantoprazole Synthesis

The same fundamental synthetic logic applies to other PPIs.

-

Lansoprazole: The synthesis involves condensing 2-mercaptobenzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[15][16][17]

-

Pantoprazole: This synthesis involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.[9][13][18]

In all cases, the 2-(chloromethyl)pyridine core acts as the key electrophilic partner for coupling with the benzimidazole moiety.

Safety and Handling

As with any chlorinated organic compound, proper handling is essential. Based on available safety data sheets (SDS), related compounds like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride are classified as irritants.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[19]

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Handle only in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapors.[20]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[19]

Conclusion and Future Outlook

This compound and its close analogues are not merely laboratory curiosities; they are robust, industrially proven building blocks that have enabled the large-scale production of life-changing medicines. Their well-defined reactivity, centered on the Sₙ2-susceptible chloromethyl group, provides a reliable handle for constructing the complex architectures of proton pump inhibitors. Beyond PPIs, the reactivity profile of this pyridine derivative makes it a valuable tool for synthetic chemists exploring new chemical space. For instance, it has been used as a reactant in the preparation of 2-amino-6-halopurine Hsp90 inhibitors with potential antitumor activity.[2] As drug development continues to evolve, the demand for such versatile, functionalized heterocyclic intermediates will undoubtedly persist, ensuring their continued relevance in the synthesis of future therapeutics.

References

- Benchchem. (n.d.). This compound hydrochloride | 143016-68-6.

- Google Patents. (n.d.). CN102796021A - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- CymitQuimica. (n.d.). This compound.

- Al-awar, R. S., et al. (2010). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central.

- Eureka. (n.d.). Industrial preparation method of pantoprazole intermediate pyridine hydrochloride.

- ResearchGate. (n.d.). Synthesis scheme of pantoprazole Sodium.

- Benchchem. (2025). Mechanism of Pantoprazole N-oxide Formation During Synthesis: An In-depth Technical Guide.

- Google Patents. (n.d.). EP 0899268 A2 - Process for the preparation of omeprazole and intermediate compounds.

- ChemicalBook. (n.d.). Omeprazole synthesis.

- SynThink Research Chemicals. (n.d.). This compound.

- BLDpharm. (n.d.). 142885-96-9|this compound.

- IJMCA. (n.d.). Medicinal Chemistry & Analysis.

- SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- Bocsci. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.

- New Drug Approvals. (2021). LANSOPRAZOLE.

- Li, W., et al. (2010). Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal.

- Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

- ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

- Google Patents. (n.d.). WO2010134099A1 - One pot process for preparing omeprazole and related compounds.

- ResearchGate. (2025). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-chloromethyl-3,4-dimethoxypyridinium chloride.

- Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.

Sources

- 1. This compound | C8H9Cl2N | CID 11019637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 142885-96-9|this compound|BLD Pharm [bldpharm.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]

- 11. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

- 15. ijmca.com [ijmca.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.pt [fishersci.pt]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), most notably omeprazole. The document delves into the historical context of its discovery, intricately linked to the development of the first-in-class anti-ulcer drug, omeprazole, by Astra (now AstraZeneca). A detailed, multi-step synthesis from 2,3,5-trimethylpyridine (2,3,5-collidine) is presented, including step-by-step experimental protocols and a discussion of the chemical principles underpinning the synthetic strategy. Furthermore, this guide includes key analytical and spectroscopic data for the characterization of the title compound and its precursors, and illustrates the synthetic pathway and its role in the broader context of medicinal chemistry through diagrams.

Introduction: A Keystone in Medicinal Chemistry

This compound, with the CAS number 142885-96-9, is a disubstituted pyridine derivative of significant importance in the pharmaceutical industry.[1] Its molecular structure, featuring two reactive chlorine atoms at the 4-position of the pyridine ring and on the 2-methyl substituent, makes it a versatile building block for the synthesis of complex heterocyclic compounds.[2] The primary and most notable application of this molecule is as a crucial intermediate in the manufacture of omeprazole and related proton pump inhibitors.[3][4] These drugs have revolutionized the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[5][6]

Historical Perspective: The Genesis of a Key Intermediate

The discovery and history of this compound are intrinsically interwoven with the pioneering research on proton pump inhibitors conducted by the Swedish pharmaceutical company AB Hässle, a subsidiary of Astra.[7] In the late 1970s and early 1980s, researchers at Hässle were investigating a new class of compounds, the substituted benzimidazoles, for their ability to inhibit gastric acid secretion.[7][8] This research culminated in the discovery of omeprazole in 1979.[5]

The development of a scalable and efficient synthesis for omeprazole necessitated the preparation of two key fragments: a substituted benzimidazole and a substituted pyridine, which are ultimately linked by a sulfinyl group. The pyridine fragment required specific substituents to ensure the desired electronic properties and reactivity for the final coupling reaction and to impart the necessary pharmacological activity to the final drug molecule.

While the seminal patents for omeprazole, such as EP0005129A1 filed by AB Hässle, describe various substituted pyridylmethyl moieties, the specific development of the this compound intermediate was part of the extensive process optimization aimed at an industrially viable manufacturing process.[9] The synthesis of related pyridine intermediates, such as 2,3,5-trimethyl-4-methoxypyridine-N-oxide, is detailed in patents like EP0103553A1, highlighting the focus on manipulating the substitution pattern of the pyridine ring to achieve the desired precursors for omeprazole and other PPIs.[10][11] The evolution of the synthetic route to omeprazole saw the exploration of various pyridine intermediates, with this compound emerging as a key component in certain synthetic strategies due to its suitable reactivity.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that typically commences with the readily available starting material, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). The overall synthetic strategy involves the sequential functionalization of the pyridine ring and one of the methyl groups.

Figure 1: General synthetic scheme for this compound.

Step-by-Step Experimental Protocols

The following protocols are a synthesis of methodologies described in the chemical literature and patents for the preparation of the title compound and its precursors.

Step 1: N-Oxidation of 2,3,5-Trimethylpyridine

-

Principle: The pyridine nitrogen is oxidized to an N-oxide. This modification activates the pyridine ring for subsequent electrophilic substitution, particularly at the 4-position, and facilitates the eventual functionalization of the 2-methyl group.

-

Protocol:

-

In a suitable reaction vessel, charge 2,3,5-trimethylpyridine and glacial acetic acid.

-

Heat the mixture to approximately 70-90°C with stirring.

-

Slowly add a 35% aqueous solution of hydrogen peroxide to the reaction mixture, maintaining the temperature.

-

After the addition is complete, continue stirring at 90°C for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide while maintaining a low temperature.

-

Extract the product, 2,3,5-trimethylpyridine N-oxide, with a suitable organic solvent such as dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Step 2: Nitration of 2,3,5-Trimethylpyridine N-oxide

-

Principle: The electron-donating effect of the N-oxide group directs the electrophilic nitration to the 4-position of the pyridine ring.

-

Protocol:

-

To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,3,5-trimethylpyridine N-oxide while maintaining a low temperature.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to approximately 90°C for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-nitro-2,3,5-trimethylpyridine N-oxide.

-